methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Description
Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a nitrogen-containing heterocyclic compound with a partially saturated quinoline backbone. Its molecular formula is C₁₂H₁₅NO₂ (assuming the "3-methyl" substituent adds one carbon compared to the parent structure in ). The compound features a carboxylate ester group at the 8-position and a methyl group at the 3-position of the tetrahydroquinoline scaffold. While direct crystallographic data for this compound are absent, tools like SHELX and ORTEP (used in related studies ) could elucidate its solid-state structure.
Properties
CAS No. |
2758001-99-7 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-6-9-4-3-5-10(12(14)15-2)11(9)13-7-8/h3-5,8,13H,6-7H2,1-2H3 |
InChI Key |
PHHVWZOSHNAAEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)C(=O)OC)NC1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of 3-Methylquinoline-8-Carboxylic Acid
The partial hydrogenation of quinoline derivatives represents a direct route to tetrahydroquinolines. For methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate, the reduction of 3-methylquinoline-8-carboxylic acid or its ester precursor is a foundational approach.
Procedure :
-
Sulfonation : 3-Methylquinoline is treated with chlorosulfonic acid (ClSOH) at 140°C to yield 3-methylquinoline-8-sulfonic acid.
-
Hydrogenation : The sulfonic acid derivative undergoes catalytic hydrogenation using hydrogen gas (H) in the presence of Rh-C catalyst and aqueous HCl at 70°C for 16 hours, achieving a 69% yield of 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid.
-
Esterification : The sulfonic acid group is replaced via nucleophilic substitution with methanol under acidic conditions to install the carboxylate ester.
Key Data :
Limitations :
-
Sulfonation introduces regioselectivity challenges, requiring precise temperature control.
-
Rhodium catalysts are costly, prompting exploration of alternatives like palladium or nickel.
SmI2_22-Mediated Reduction of Quinolin-2(1H)-Ones
Reductive C–O Bond Cleavage
A novel method for tetrahydroquinoline synthesis involves samarium(II) iodide (SmI)-mediated reduction of quinolin-2(1H)-ones. This approach directly constructs the tetrahydroquinoline core while preserving functional groups.
Procedure :
-
Substrate Preparation : 3-Methylquinolin-2(1H)-one-8-carboxylate is synthesized via Friedel-Crafts acylation or directed ortho-metalation.
-
Reduction : Treatment with SmI, triethylamine (EtN), and water in tetrahydrofuran (THF) at 0–25°C for 2–4 hours cleaves the C–O bond, yielding the tetrahydroquinoline.
Key Data :
Advantages :
-
Mild conditions avoid over-reduction to decahydroquinolines.
-
Compatible with ester groups, eliminating the need for protective strategies.
Bischler-Napieralski Cyclization
Cyclization of β-Arylethylamides
The Bischler-Napieralski reaction is a classical method for constructing tetrahydroisoquinoline (THIQ) scaffolds. Adapted for methyl 3-methyl-THQ-8-carboxylate, this route involves cyclodehydration of an amide precursor.
Procedure :
-
Amide Formation : Condense 2-(3-methylphenyl)ethylamine with methyl 4-formylbenzoate to form the β-arylethylamide.
-
Cyclization : Treat the amide with phosphoryl chloride (POCl) or polyphosphoric acid (PPA) at 80–100°C to induce cyclization.
-
Reduction : Catalytic hydrogenation (H, Pd/C) saturates the dihydroquinoline intermediate to the tetrahydroquinoline.
Key Data :
Optimization Insights :
-
Electron-withdrawing groups (e.g., esters) improve cyclization efficiency by stabilizing the transition state.
-
Chiral auxiliaries enable enantioselective synthesis of THIQ derivatives.
Carboxylation of Tetrahydroquinoline Intermediates
CO2_22 Insertion via Organometallic Intermediates
Introducing the carboxylate group at position 8 can be achieved through carbon dioxide fixation.
Procedure :
-
Metalation : Generate the 8-lithio or 8-magnesio derivative of 3-methyl-1,2,3,4-tetrahydroquinoline using n-butyllithium or Grignard reagents.
-
Carboxylation : Bubble CO through the reaction mixture to form the carboxylic acid.
-
Esterification : Treat the acid with methanol and HSO to yield the methyl ester.
Key Data :
Challenges :
-
Regioselective metalation requires directing groups or steric control.
-
CO sensitivity to moisture necessitates anhydrous conditions.
Multi-Step Synthesis from Aniline Derivatives
Skraup-Doebner Hybrid Approach
Combining the Skraup quinoline synthesis with subsequent functionalization offers a modular route.
Procedure :
-
Quinoline Formation : React 3-methylaniline with glycerol, sulfuric acid, and nitrobenzene to form 3-methylquinoline.
-
Carboxylation : Introduce the carboxylate group via directed ortho-metalation and CO quenching.
-
Esterification and Reduction : Convert the acid to the methyl ester, then hydrogenate the quinoline ring.
Key Data :
Drawbacks :
-
Low yields in Skraup synthesis due to side reactions.
-
Multiple purification steps increase complexity.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Catalytic Hydrogenation | High selectivity | Expensive catalysts | 60–70% |
| SmI Reduction | Mild conditions | Limited substrate scope | 75–85% |
| Bischler-Napieralski | Scalability | Requires protective groups | 50–65% |
| CO Insertion | Atom-economical | Moisture-sensitive | 70–85% |
| Multi-Step Synthesis | Modularity | Low overall yield | 30–50% |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form fully hydrogenated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is part of the larger family of tetrahydroquinoline derivatives, which are known for their diverse biological activities. The following points highlight its relevance in medicinal chemistry:
- Antithrombotic Properties : This compound serves as a precursor in the synthesis of antithrombotic agents such as Argatroban. The biocatalyzed synthesis of enantiomerically pure forms of tetrahydroquinolines has been demonstrated to enhance the efficacy and specificity of these drugs .
- Neuroprotective Effects : Research indicates that tetrahydroquinoline derivatives exhibit neuroprotective properties. They may help in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .
- Antimicrobial Activity : Compounds related to this compound have shown antimicrobial activity against various pathogens. This makes them potential candidates for developing new antibiotics .
Synthesis of Pharmaceutical Compounds
The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its applications include:
- Chiral Synthons : this compound can be used as a chiral synthon in asymmetric synthesis. Its derivatives have been employed to create complex molecules with high stereochemical purity .
- Quality Control Standards : In pharmaceutical manufacturing, it serves as a reference standard for quality control (QC) and quality assurance (QA) processes during the production of related compounds like Argatroban .
Case Study 1: Synthesis of Antithrombotic Agents
A study focused on the biocatalyzed synthesis of (R) and (S) enantiomers of 3-methyl-1,2,3,4-tetrahydroquinoline demonstrated its utility as a chiral synthon for developing Argatroban analogs. The research highlighted the efficiency of enzymatic methods in producing optically pure compounds suitable for therapeutic applications .
Case Study 2: Antimicrobial Activity Evaluation
Research evaluated the antimicrobial properties of various tetrahydroquinoline derivatives, including this compound. The findings indicated significant activity against Gram-positive bacteria and fungi, suggesting potential for further development into antimicrobial agents .
Comparative Data Table
Mechanism of Action
The mechanism of action of methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with neurotransmitter receptors in the brain, affecting neurological functions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is structurally related to several tetrahydroquinoline derivatives:
Key Observations :
Polarity and Solubility: The carboxylate ester in the target compound increases polarity compared to non-carboxylated analogs like 8-methyl-THQ . This likely improves aqueous solubility, critical for biological applications.
Reactivity : Brominated derivatives (e.g., 6-bromo-THQ-8-carboxylate) exhibit enhanced reactivity for cross-coupling reactions, whereas sulfonic acid analogs (e.g., 8-sulfonic acid) display stronger acidity and ionic character .
Biological Interactions : Carboxylate groups, as seen in squarine dyes (), facilitate spontaneous binding to proteins like bovine serum albumin (BSA) via electrostatic interactions. The target compound may exhibit similar binding behavior, though direct studies are absent .
Stereochemistry : The (3S)-methyl substituent in the sulfonic acid derivative introduces chirality, which could influence enantioselective interactions in drug design .
Biological Activity
Methyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C11H13NO2
- Molecular Weight : 191.23 g/mol
- Structural Features : The compound features a tetrahydroquinoline structure with a methyl group at the 3-position and a carboxylate group at the 8-position. These substitutions play a crucial role in its biological activity and chemical reactivity.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its mechanism of action likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, particularly those involved in cancer progression and microbial resistance.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have shown the ability to evoke cellular stress by altering intracellular ROS levels, leading to apoptosis in cancer cells .
- Cellular Signaling Pathway Interference : It may interfere with critical signaling pathways such as PI3K/AKT/mTOR, which are essential for cell growth and survival .
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. For instance:
- A derivative of tetrahydroquinoline demonstrated significant antiproliferative activity against colorectal cancer (CRC) cells by inducing oxidative stress and disrupting cell cycle regulation .
- The compound's ability to suppress colony formation and migration of cancer cells suggests its potential as a lead compound for drug development targeting CRC .
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. This compound may exhibit similar effects by:
- Targeting bacterial enzymes or receptors that are critical for microbial survival.
- Modulating resistance mechanisms in pathogens through enzyme inhibition or disruption of metabolic pathways.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
